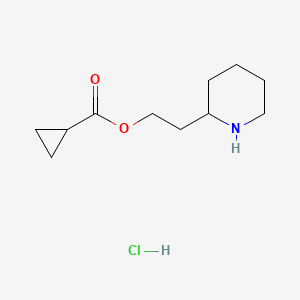

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-2-ylethyl cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(9-4-5-9)14-8-6-10-3-1-2-7-12-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYYMPZNMQTRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-57-2 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of 2-Pyridineethanol

The primary route to 2-(2-piperidinyl)ethyl intermediates is via catalytic hydrogenation of 2-pyridineethanol compounds. This method is well-documented for its high yield and selectivity.

Catalysts and Conditions : Ruthenium-based catalysts (e.g., ruthenium dioxide) are preferred for their efficiency and selectivity. The reaction is carried out under hydrogen pressures typically ranging from 500 to 1500 psi at moderate temperatures (90–120 °C) to minimize side reactions such as N-methylation byproducts.

Additives : The presence of a secondary amine, such as piperidine, as a co-solvent or additive significantly suppresses the formation of N-methylated impurities, improving product purity and yield.

Process Details : The catalyst is often pre-conditioned ("pickled") by contact with the amine solvent to maintain activity over multiple runs. The hydrogenation proceeds until hydrogen uptake ceases, followed by filtration and distillation to isolate pure 2-(2-piperidinyl)ethanol.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | RuO2 (Ruthenium dioxide) |

| Catalyst loading | ≥ 0.15 g metal / mole substrate |

| Hydrogen pressure | 500–1500 psi |

| Temperature | 90–120 °C |

| Amine additive | ≥10 mol% relative to substrate |

| Reaction time | 17 hours (typical) |

Preparation of Cyclopropanecarboxylate Ester

Synthesis of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylate esters are typically prepared via esterification of cyclopropanecarboxylic acid or via halogenation and subsequent substitution reactions involving cyclopropane derivatives.

Chloromethyl and vinyl-substituted cyclopropanecarboxylates have been synthesized through controlled chlorination and ring-closure reactions using reagents such as phosphorus pentachloride or zinc chloride under mild conditions.

Purification is achieved by silica gel chromatography to isolate stereochemically pure esters.

Coupling to Form 2-(2-Piperidinyl)ethyl Cyclopropanecarboxylate

Esterification Methods

The coupling of 2-(2-piperidinyl)ethanol with cyclopropanecarboxylic acid or its activated derivatives (e.g., acid chlorides) is performed under standard esterification conditions:

Reaction Conditions : Acid chlorides of cyclopropanecarboxylic acid react with 2-(2-piperidinyl)ethanol in the presence of a base such as triethylamine to form the ester bond.

Solvents : Aprotic solvents such as dichloromethane or tetrahydrofuran are typically employed.

Temperature : Reactions are conducted at low to ambient temperatures (0–25 °C) to control reaction rates and minimize side reactions.

Work-up : The reaction mixture is washed, dried, and purified by column chromatography or recrystallization.

Formation of Hydrochloride Salt

The free base ester is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in an appropriate solvent (e.g., ether or ethanol).

This step improves the compound’s stability and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Hydrogenation of 2-pyridineethanol | RuO2 catalyst, H2 (500–1500 psi), 90–120 °C, piperidine additive | High yield, suppresses N-methyl byproducts |

| 2. Synthesis of cyclopropanecarboxylic acid derivatives | Chlorination agents (e.g., PCl5, ZnCl2), mild conditions | Stereochemical control via chromatography |

| 3. Esterification | Cyclopropanecarbonyl chloride, base (Et3N), DCM/THF, 0–25 °C | Efficient coupling, mild conditions |

| 4. Hydrochloride salt formation | HCl gas or aqueous HCl in ether/ethanol | Enhances stability and solubility |

Research Findings and Optimization Notes

The hydrogenation step’s efficiency is significantly improved by the presence of secondary amines, which act as co-solvents and catalyst stabilizers, reducing side reactions.

Catalyst recycling and conditioning protocols maintain high activity and selectivity over multiple runs, enhancing commercial viability.

Esterification using acid chlorides is preferred over direct acid coupling due to higher yields and cleaner reactions.

Purification steps such as chromatography are critical to isolate stereochemically pure intermediates and final products, especially due to the presence of multiple isomers in cyclopropane derivatives.

Analyse Chemischer Reaktionen

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium and rhodium hydrogenation can lead to the formation of all isomeric (cyclo)alkylpiperidines .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active piperidine derivatives . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound is also used in the pharmaceutical industry for the development of new drugs .

Wirkmechanismus

The mechanism of action of 2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific piperidine derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) 2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride (CAS 1220021-50-0)

- Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclopropane (3-membered).

- Molecular Data: Property Target Compound* Cyclopentane Analog Molecular Formula C12H20ClNO2 C13H24ClNO2 Molecular Weight (g/mol) ~248.75 261.788 LogP Estimated ~2.5 3.24 *Assumed based on structural similarity.

(b) NNC55-0396

- Structure: (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate .

- Key Differences: Substituents: A naphthalenyl group and benzimidazole chain replace the piperidine-ethanol moiety, enhancing bulkiness and likely targeting T-type calcium channels. Pharmacological Role: Demonstrated selectivity for T-type over L-type calcium channels, unlike the simpler target compound .

(c) 2-(3-Methylpiperidin-1-yl)ethyl 2,2-Diphenylcyclopropane-1-carboxylate Hydrochloride (CAS 37124-12-2)

- Piperidine Modification: 3-Methyl substitution on piperidine may slow metabolism by cytochrome P450 enzymes .

Physicochemical Properties

| Property | Target Compound | Cyclopentane Analog | Diphenylcyclopropane Analog |

|---|---|---|---|

| Molecular Weight | ~248.75 | 261.788 | 399.954 |

| LogP | ~2.5 | 3.24 | ~3.8 |

| PSA (Ų) | ~38 | 38.33 | ~45 |

| Estimated Solubility | Moderate | Low | Very Low |

- Key Trends :

- Larger substituents (e.g., diphenyl groups) increase LogP and reduce aqueous solubility.

- Cyclopropane’s strain may enhance reactivity in biological systems compared to cyclopentane .

Biologische Aktivität

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₈ClN₃O₂

- Molecular Weight : 247.73 g/mol

- CAS Number : [insert CAS number if available]

The compound features a piperidine ring, which is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may act as a ligand for neurotransmitter receptors, influencing pathways related to neuropharmacology. Its cyclopropane moiety contributes to the rigidity of the molecule, potentially enhancing binding affinity and selectivity.

Pharmacological Effects

- Anticonvulsant Activity :

-

Analgesic Properties :

- Preliminary studies indicate that compounds similar to this compound show promise in pain management, possibly through opioid receptor modulation.

-

Anti-inflammatory Effects :

- Some derivatives have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on Anticonvulsant Activity :

- Neuropharmacological Assessment :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticonvulsant | Significant seizure reduction | |

| Analgesic | Pain relief in animal models | |

| Anti-inflammatory | Reduced inflammation markers |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| 2-(2-Piperidinyl)ethyl derivative | Moderate | Effective against seizures |

| Cyclopropanecarboxylate analog | High | Strong analgesic properties |

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) to monitor critical quality attributes (CQAs) in real time. Use multivariate statistical process control (MSPC) to detect deviations early. Optimize mixing dynamics and temperature gradients using computational fluid dynamics (CFD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.